(4-(5-Methylfuran-2-yl)phenyl)methanol
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Overview
Description
(4-(5-Methylfuran-2-yl)phenyl)methanol: is an organic compound characterized by the presence of a furan ring substituted with a methyl group at the 5-position and a phenylmethanol group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(5-Methylfuran-2-yl)phenyl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methylfuran and benzaldehyde.
Reaction Conditions: The key step involves the reaction of 5-methylfuran with benzaldehyde under acidic or basic conditions to form the intermediate compound.
Reduction: The intermediate compound is then subjected to reduction using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(4-(5-Methylfuran-2-yl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
Oxidation: Formation of (4-(5-Methylfuran-2-yl)phenyl)aldehyde or (4-(5-Methylfuran-2-yl)phenyl)carboxylic acid.
Reduction: Formation of (4-(5-Methylfuran-2-yl)phenyl)methane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(4-(5-Methylfuran-2-yl)phenyl)methanol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-(5-Methylfuran-2-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors or enzymes in biological systems.
Modulation of Pathways: Influence on biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (4-(Ethylthio)-5-methylfuran-2-yl)(phenyl)methanol
- (4-Ethyl-5-methylfuran-2-yl)(phenyl)methanol
Uniqueness
(4-(5-Methylfuran-2-yl)phenyl)methanol is unique due to its specific substitution pattern on the furan and phenyl rings, which imparts distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C12H12O2 |
---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
[4-(5-methylfuran-2-yl)phenyl]methanol |
InChI |
InChI=1S/C12H12O2/c1-9-2-7-12(14-9)11-5-3-10(8-13)4-6-11/h2-7,13H,8H2,1H3 |
InChI Key |
GOGWRSQHXWCRNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=CC=C(C=C2)CO |
Origin of Product |
United States |
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